molecular formula C16H20 B12518507 6-tert-Butyl-1,2-dimethylnaphthalene CAS No. 819871-86-8

6-tert-Butyl-1,2-dimethylnaphthalene

Cat. No.: B12518507
CAS No.: 819871-86-8
M. Wt: 212.33 g/mol
InChI Key: BOJMNRVNUAEOQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-tert-Butyl-1,2-dimethylnaphthalene is an organic compound belonging to the class of naphthalenes It is characterized by the presence of a tert-butyl group and two methyl groups attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-Butyl-1,2-dimethylnaphthalene typically involves the alkylation of naphthalene derivatives. One common method is the Friedel-Crafts alkylation, where naphthalene is reacted with tert-butyl chloride and aluminum chloride as a catalyst. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of zeolite catalysts has been explored to enhance selectivity and conversion rates .

Chemical Reactions Analysis

Types of Reactions

6-tert-Butyl-1,2-dimethylnaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-tert-Butyl-1,2-dimethylnaphthalene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-tert-Butyl-1,2-dimethylnaphthalene involves its interaction with specific molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. The compound’s tert-butyl and methyl groups contribute to its stability and reactivity, allowing it to interact with various enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-tert-Butyl-1,2-dimethylnaphthalene stands out due to its specific substitution pattern on the naphthalene ring, which imparts unique chemical and physical properties. Its tert-butyl group provides steric hindrance, enhancing its stability and reactivity compared to other similar compounds .

Properties

CAS No.

819871-86-8

Molecular Formula

C16H20

Molecular Weight

212.33 g/mol

IUPAC Name

6-tert-butyl-1,2-dimethylnaphthalene

InChI

InChI=1S/C16H20/c1-11-6-7-13-10-14(16(3,4)5)8-9-15(13)12(11)2/h6-10H,1-5H3

InChI Key

BOJMNRVNUAEOQV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C=C2)C(C)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.